molecular formula C5H7F3N2O B13079850 N-(2,2,2-Trifluoroethyl)aziridine-2-carboxamide

N-(2,2,2-Trifluoroethyl)aziridine-2-carboxamide

Cat. No.: B13079850
M. Wt: 168.12 g/mol
InChI Key: VGIRYFKSPHLRSW-UHFFFAOYSA-N
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Description

N-(2,2,2-Trifluoroethyl)aziridine-2-carboxamide is a fluorinated organic compound with the molecular formula C₅H₇F₃N₂O. It is known for its unique chemical properties, which make it valuable in various scientific and industrial applications. The presence of the trifluoroethyl group imparts distinct characteristics to the compound, enhancing its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2,2-Trifluoroethyl)aziridine-2-carboxamide typically involves the reaction of aziridine-2-carboxylic acid derivatives with trifluoroethylamine. One common method includes the use of coupling reagents and bases to facilitate the formation of the desired product. For example, the reaction of aziridine-2-carboxylic acid with trifluoroethylamine in the presence of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine can yield this compound .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow reactors and advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

N-(2,2,2-Trifluoroethyl)aziridine-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include bases like triethylamine, nucleophiles such as amines and thiols, and coupling reagents like EDCI. Reaction conditions typically involve moderate temperatures and solvents like dichloromethane or acetonitrile.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction and reagents used. For example, nucleophilic ring-opening reactions with thiols can yield thiol-substituted products, while reactions with amines can produce amine-substituted derivatives .

Mechanism of Action

The mechanism of action of N-(2,2,2-Trifluoroethyl)aziridine-2-carboxamide involves its high reactivity towards nucleophiles, leading to the alkylation of target molecules. The trifluoroethyl group enhances the compound’s electrophilicity, making it more reactive towards nucleophilic attack. This property is particularly useful in the inhibition of enzymes and modification of proteins, where the compound can selectively alkylate thiol groups on the target molecules .

Comparison with Similar Compounds

Biological Activity

N-(2,2,2-Trifluoroethyl)aziridine-2-carboxamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews its synthesis, biological activity, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of aziridine derivatives with trifluoroethyl isocyanate. The process can be optimized using various protective groups to enhance yields and selectivity. A convenient synthetic route has been established that allows for the introduction of the trifluoroethyl moiety while maintaining the integrity of the aziridine ring structure .

Biological Activity

This compound exhibits a range of biological activities:

  • Antibacterial Activity : Aziridine compounds are known for their antibacterial properties. Research has shown that derivatives with aziridine rings can inhibit the growth of various bacterial strains. A study demonstrated that certain aziridine derivatives had Minimum Inhibitory Concentration (MIC) values lower than traditional antibiotics like ampicillin .
  • Antitumor Activity : The compound has shown promise as an anticancer agent. Aziridines are recognized as potent alkylating agents that can form covalent bonds with DNA, leading to cross-linking and subsequent cell death. The mechanism involves the opening of the aziridine ring and interaction with nucleophilic sites on DNA .
  • Mechanism of Action : The biological activity is largely attributed to its ability to alkylate DNA. For instance, this compound can induce apoptosis in cancer cells by disrupting redox balance and increasing reactive oxygen species (ROS) levels .

Case Studies

Several studies have investigated the biological activity of aziridine derivatives:

  • Study on Antibacterial Properties : A recent investigation evaluated a series of aziridine derivatives against clinical isolates of Staphylococcus aureus and Streptococcus faecalis. The results indicated that some derivatives exhibited superior antibacterial activity compared to standard treatments .
  • Anticancer Efficacy : In vitro studies have shown that this compound effectively inhibits tumor cell proliferation in various cancer cell lines. Its mechanism involves inducing apoptosis through DNA damage and oxidative stress pathways .

Data Table

The following table summarizes key findings related to the biological activity of this compound:

Biological Activity Effectiveness Mechanism
AntibacterialMIC < 16 µg/mLDisruption of bacterial cell wall synthesis
AntitumorGI50 = 10.7 µMDNA alkylation leading to apoptosis
CytotoxicitySignificantInduction of oxidative stress

Properties

Molecular Formula

C5H7F3N2O

Molecular Weight

168.12 g/mol

IUPAC Name

N-(2,2,2-trifluoroethyl)aziridine-2-carboxamide

InChI

InChI=1S/C5H7F3N2O/c6-5(7,8)2-10-4(11)3-1-9-3/h3,9H,1-2H2,(H,10,11)

InChI Key

VGIRYFKSPHLRSW-UHFFFAOYSA-N

Canonical SMILES

C1C(N1)C(=O)NCC(F)(F)F

Origin of Product

United States

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